2-Ethynyl-4-methoxypyridine

描述

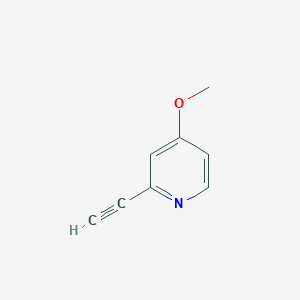

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethynyl-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPROXILVAWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211533-95-7 | |

| Record name | 2-ethynyl-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Ethynyl 4 Methoxypyridine

Click Chemistry Transformations

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the ethynyl (B1212043) group in 2-ethynyl-4-methoxypyridine is an ideal handle for such transformations.

The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prominent example of a click reaction. This transformation is widely employed in various fields, including drug discovery, materials science, and bioconjugation.

Research has shown that 2-ethynylpyridine (B158538) and its derivatives can act as more than just substrates in CuAAC reactions; they can also serve as promoters to enhance the catalytic activity of the copper catalyst. A study on the copper(I) chloride catalyzed reaction of azides with alkynes in water revealed that a catalytic amount of 2-ethynylpyridine significantly accelerates the reaction rate, leading to high yields of 1,4-disubstituted 1,2,3-triazoles in a short time. organic-chemistry.orgthieme-connect.com

The promoting effect is attributed to the ability of the 2-pyridyl group, in conjunction with the ethynyl group, to form an active complex with the copper(I) catalyst. organic-chemistry.org This complex formation is believed to increase the efficacy of the catalyst, allowing the reaction to proceed smoothly even with electron-rich, electron-poor, and sterically demanding substrates. organic-chemistry.orgthieme-connect.com While this study focused on 2-ethynylpyridine, the presence of the same core structure in this compound suggests a similar promoting role, with the methoxy (B1213986) group potentially influencing the electronic properties of the pyridine (B92270) ring and thus modulating the catalytic activity.

Table 1: Effect of Pyridine Derivatives as Additives in CuAAC

| Additive | Yield (%) |

| 2-Ethynylpyridine | 98 |

| Pyridine | 10 |

| 2-Methylpyridine | 12 |

| Phenylacetylene | <5 |

This table is based on data from a study on 2-ethynylpyridine as a promoter, illustrating the importance of the 2-ethynylpyridine structure for catalytic enhancement. organic-chemistry.org

The primary outcome of the CuAAC reaction involving this compound and an organic azide is the formation of a 1-(substituted)-4-(4-methoxypyridin-2-yl)-1H-1,2,3-triazole. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted isomer. The 1,2,3-triazole linkage is known for its stability and its ability to act as a rigid linker, making these adducts valuable in various applications. The synthesis of such triazole derivatives is a cornerstone of modern medicinal chemistry and materials science. isres.orgchemmethod.comnih.govorganic-chemistry.org

General Reaction Scheme for CuAAC with this compound:

R-N3 + H-C≡C-(4-MeO-Py) --[Cu(I)]--> 1-(R)-4-(4-MeO-Py)-1H-1,2,3-triazole

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The CuAAC reaction, while powerful, has limitations in biological systems due to the cytotoxicity of the copper catalyst. This has led to the development of copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

While direct studies on this compound in bioorthogonal contexts are limited, the ethynylpyridine scaffold holds significant potential. The small size and unique electronic properties of the ethynylpyridine moiety could be exploited in the design of novel bioorthogonal probes. For instance, ethynylpyridine derivatives could be incorporated into biomolecules and subsequently reacted with strained cyclooctynes or other bioorthogonal partners for imaging or therapeutic applications. The development of such reactions would enable the specific labeling and tracking of biomolecules in their native environment. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Addition Reactions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group in this compound is a site of high electron density, making it susceptible to addition reactions with electrophiles.

The addition of hydrogen halides (HX) to alkynes is a fundamental organic reaction. In the case of unsymmetrical alkynes like this compound, the regioselectivity of this addition is a key consideration.

A study on the hydrohalogenation of ethynylpyridines has elucidated a nucleophilic addition mechanism that is distinct from the typical electrophilic addition to simple alkynes. acs.orgnih.gov The reaction is initiated by the protonation of the basic nitrogen atom of the pyridine ring by the hydrogen halide, forming a pyridinium (B92312) salt. acs.orgnih.gov This salt formation significantly increases the electrophilicity of the ethynyl group, making it susceptible to nucleophilic attack by the halide ion. acs.orgnih.gov

The spatial proximity of the halide counter-anion to the activated ethynyl group facilitates the nucleophilic addition. acs.orgnih.gov This mechanism leads to a high degree of regioselectivity, with the halide adding to the carbon atom adjacent to the pyridine ring (the α-carbon). Furthermore, the reaction proceeds with high stereoselectivity, typically affording the Z-isomer as the major product. acs.orgnih.gov The presence of the electron-donating methoxy group at the 4-position of the pyridine ring in this compound would be expected to influence the basicity of the nitrogen and the electronic nature of the alkyne, thereby potentially affecting the reaction rate and selectivity.

Table 2: Regioselectivity in the Hydrochlorination of Substituted 2-Ethynylpyridines

| Substituent on Pyridine Ring | Product Ratio (Halide on α-carbon : Halide on β-carbon) |

| 4-Methoxy (inferred) | Predominantly α-addition |

| 5-Nitro | Predominantly α-addition |

| Unsubstituted | Predominantly α-addition |

This table is based on the general findings for substituted 2-ethynylpyridines, with the outcome for the 4-methoxy derivative inferred from the established mechanism. acs.orgnih.gov

Influence of Pyridine Nitrogen on Electrophilicity and Nucleophilic Attack

The nitrogen atom within the pyridine ring of this compound plays a crucial role in dictating the molecule's reactivity, particularly the electrophilicity of the ethynyl substituent. Due to the greater electronegativity of nitrogen compared to carbon, it exerts an inductive electron-withdrawing effect on the ring. This effect decreases the electron density of the ring system, which in turn enhances the electrophilic character of the C-2 attached ethynyl group.

A significant enhancement of this electrophilicity is observed upon protonation of the pyridine nitrogen. In the presence of acid, the nitrogen atom is protonated to form a pyridinium salt. acs.org This positive charge on the nitrogen atom substantially increases its electron-withdrawing capacity, making the ethynyl group highly susceptible to nucleophilic attack. acs.org This principle has been demonstrated in the hydrohalogenation of 2-ethynylpyridines, where the formation of a pyridinium salt with hydrohalic acid facilitates the subsequent nucleophilic addition of the halide ion to the ethynyl group. acs.org The spatial proximity of the counteranion to the activated ethynyl group is a key factor in this reaction mechanism. acs.org This intrinsic property makes the ethynyl group a prime target for various nucleophiles, initiating a range of addition reactions.

Table 1: Influence of Pyridine Nitrogen on Reactivity

| Condition | Electronic State of Pyridine Nitrogen | Electrophilicity of Ethynyl Group | Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| Neutral | Lone pair available | Moderate | Moderate |

Polymerization and Materials Formation

The presence of the activated ethynyl group in this compound provides a pathway for the formation of novel polymeric materials. While specific studies on the 4-methoxy derivative are limited, the polymerization behavior of the parent compound, 2-ethynylpyridine, serves as a well-established model for this class of monomers.

In-Situ Uncatalyzed Polymerization to Ionic Conjugated Polymers

Research has shown that 2-ethynylpyridine can undergo in-situ, uncatalyzed polymerization to form ionic conjugated polymers. The process is initiated by the quaternization of the pyridine nitrogen with an alkylating agent. This initial step forms an N-substituted-2-ethynylpyridinium salt. The powerful electron-withdrawing effect of the positively charged pyridinium nitrogen activates the acetylenic triple bond. This activation renders the triple bond highly susceptible to linear polymerization, leading to the formation of a polyacetylene backbone with ionic pyridinium substituents.

Synthesis of Poly(ethynylpyridinium) Systems

The synthesis of poly(ethynylpyridinium) systems is a direct extension of the principles governing the polymerization of 2-ethynylpyridine. These materials are a class of ionic polyacetylenes. The general synthetic strategy involves the reaction of 2-ethynylpyridine with various quaternizing agents, which not only act as initiators but also become incorporated into the final polymer structure as the N-substituent on the pyridinium ring. This method allows for the facile synthesis of a variety of ionic conjugated polymers with tailored properties depending on the nature of the quaternizing agent used. The resulting polymers possess a conjugated polyacetylene backbone, which imparts interesting electro-optical properties.

Reactivity of the Pyridine Ring and Substituents

The reactivity of the this compound scaffold is a composite of the individual reactivities of the pyridine ring, the ethynyl group, and the methoxy group, as well as the electronic interplay between them.

Functional Group Interconversions on the Pyridine Scaffold

The functional groups present on the this compound scaffold offer opportunities for a variety of chemical transformations:

Reactions of the Methoxy Group: The 4-methoxy group can undergo O-demethylation to yield the corresponding pyridin-4-one. This transformation can be influenced by the reaction conditions and the presence of other substituents. For instance, the reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can lead to the formation of N-methyl-4-pyridones, with the presence of a solvent favoring this conversion.

Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group. It can participate in a wide range of reactions, including:

Click Chemistry: Undergoing copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles.

Coupling Reactions: Participating in Sonogashira, Glaser, and other cross-coupling reactions to form more complex molecular architectures.

Hydration: Conversion to a methyl ketone at the 2-position of the pyridine ring.

Reduction: Hydrogenation to form the corresponding 2-ethyl or 2-vinyl derivatives.

Impact of the Methoxy Group on Ring Reactivity

The methoxy group at the 4-position significantly modulates the reactivity of the pyridine ring. Through its resonance effect (+M), the methoxy group donates electron density to the ring, particularly at the ortho (3 and 5) and para (relative to the methoxy group, i.e., the nitrogen) positions.

This electron-donating nature has several consequences:

Electrophilic Aromatic Substitution: The increased electron density activates the pyridine ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted pyridine. Substitution would be directed to the positions ortho to the methoxy group (positions 3 and 5).

Nucleophilic Aromatic Substitution: Conversely, the electron-donating character of the methoxy group deactivates the ring for nucleophilic aromatic substitution, as it counteracts the inherent electron deficiency of the pyridine ring. However, nucleophilic attack is still favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate. stackexchange.comechemi.com

Basicity: The electron-donating methoxy group increases the electron density on the pyridine nitrogen, thereby increasing its basicity compared to unsubstituted pyridine.

Table 2: Summary of Methoxy Group Influence on Reactivity

| Reaction Type | Effect of 4-Methoxy Group | Favored Position(s) |

|---|---|---|

| Electrophilic Aromatic Substitution | Activating | 3, 5 |

| Nucleophilic Aromatic Substitution | Deactivating (relative to unsubstituted pyridine) | 2, 6 |

Computational Chemistry and Theoretical Modeling of 2 Ethynyl 4 Methoxypyridine

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic structure and properties of molecules like 2-ethynyl-4-methoxypyridine. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

DFT calculations are widely employed to determine the optimized geometry and conformational preferences of organic molecules. nih.govnih.gov Methods such as B3LYP or PBE0, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to compute the lowest energy structure of substituted pyridines. nih.govnih.gov For this compound, these studies would focus on optimizing bond lengths, bond angles, and dihedral angles to find the most stable molecular conformation.

The calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the ethynyl (B1212043) and methoxy (B1213986) substituents. mdpi.com The interplay between the electron-donating methoxy group and the electron-withdrawing ethynyl group influences the electronic distribution and geometry of the pyridine ring. Conformational analysis is particularly important for the methoxy group, determining its preferred orientation relative to the ring, which can impact intermolecular interactions and crystal packing.

| Parameter | Typical Predicted Value | Significance |

|---|---|---|

| C≡C Bond Length | ~1.20 - 1.22 Å | Characteristic of a carbon-carbon triple bond. |

| C(ring)-C(ethynyl) Bond Length | ~1.42 - 1.44 Å | Reflects conjugation between the ring and the alkyne. |

| C-O (methoxy) Bond Length | ~1.35 - 1.37 Å | Indicates the bond between the aromatic ring and the methoxy oxygen. |

| C≡C-H Bond Angle | ~178° - 180° | Shows the linear geometry of the ethynyl group. |

| C(ring)-O-C(methyl) Bond Angle | ~117° - 119° | Defines the geometry of the methoxy substituent. |

Computational methods are highly effective in predicting various spectroscopic properties, aiding in the interpretation of experimental data. uncw.eduresearchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. nih.gov For this compound, these calculations would identify characteristic vibrational modes. Key predicted frequencies would include the C-H stretching of the alkyne group (typically above 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and various stretching and bending modes associated with the pyridine ring and the C-O-C linkage of the methoxy group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to predict ¹H and ¹³C NMR chemical shifts. Such predictions are invaluable for structural elucidation. researchgate.netgithub.io Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound, which can be compared with experimental spectra to confirm assignments. The accuracy of these predictions has been significantly enhanced by the development of specialized functionals and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM). github.io

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the calculations would likely predict electronic transitions (e.g., π → π*) within the conjugated system, providing insight into the compound's photophysical properties. nih.govacs.orgresearchgate.netnih.gov

| Spectroscopy Type | Feature | Predicted Value / Region |

|---|---|---|

| Vibrational (IR/Raman) | Alkyne ≡C-H Stretch | ~3310 cm⁻¹ |

| Vibrational (IR/Raman) | Alkyne C≡C Stretch | ~2150 cm⁻¹ |

| Vibrational (IR/Raman) | Pyridine Ring Modes | 1400 - 1600 cm⁻¹ |

| ¹³C NMR | Alkynyl Carbons (C≡C) | ~80 - 100 ppm |

| ¹H NMR | Alkynyl Proton (≡C-H) | ~3.0 - 3.5 ppm |

| UV-Vis | π → π* Transition (λmax) | ~270 - 300 nm |

Mechanistic Pathway Elucidation

Theoretical modeling is a powerful asset for exploring reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

This compound can act as a ligand or substrate in various catalytic reactions, such as cross-coupling or cycloaddition reactions. acs.org DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net By locating the transition state (a first-order saddle point on the potential energy surface) and calculating the activation energy barrier, computational chemists can predict reaction rates and explore the feasibility of different mechanistic pathways. This analysis is crucial for understanding how the electronic properties of the methoxy and ethynyl substituents influence the molecule's reactivity within a catalytic cycle.

In reactions where multiple products can be formed, computational models are essential for predicting and explaining regioselectivity and stereoselectivity. nih.gov For reactions involving substituted pyridines, such as nucleophilic additions or cycloadditions, the outcome is governed by the electronic and steric properties of the substituents. nih.govresearchgate.netpharmaguideline.com

Computational models like the aryne distortion model can be used to predict the regioselectivity of reactions involving pyridyne intermediates. semanticscholar.orgresearchgate.netescholarship.org By calculating the geometries and electronic structures of competing transition states, researchers can determine which pathway is energetically favored. nih.gov For this compound, these models would predict how the interplay between the C2-ethynyl and C4-methoxy groups directs incoming reagents to a specific position on the pyridine ring, thereby controlling the structure of the final product.

Studies of Intermolecular Interactions

Understanding the non-covalent interactions that this compound can form is key to predicting its solid-state structure, solubility, and interactions with biological targets. Computational methods can quantify the strength and nature of these interactions.

The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the ethynyl proton can act as a weak hydrogen bond donor. rsc.orgjscimedcentral.com The methoxy group can also participate in hydrogen bonding. Furthermore, the aromatic pyridine ring is capable of engaging in π-π stacking interactions with other aromatic systems. researchgate.net

Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) and Atoms-in-Molecules (AIM) theory can be used to analyze and quantify these interactions. nih.govresearchgate.net DFT calculations incorporating dispersion corrections (e.g., DFT-D3) are also vital for accurately modeling van der Waals forces and π-stacking. researchgate.net These studies can predict how molecules of this compound will arrange in a crystal lattice or how the molecule will bind within a protein active site, providing guidance for materials science and drug design. mdpi.com

Hydrogen Bonding Networks Involving Ethynylpyridines

Ethynylpyridines, as a class of compounds, possess both a hydrogen bond accepting nitrogen atom in the pyridine ring and a π-system in the ethynyl group that can participate in weaker hydrogen bonding interactions. Theoretical studies on related systems would typically involve quantum chemical calculations to:

Identify and Characterize Hydrogen Bonds: Determine the geometry (bond lengths and angles) and energetics of hydrogen bonds formed between this compound and other molecules, such as water, alcohols, or other pyridyl compounds.

Analyze Network Topologies: Investigate how individual hydrogen bonds propagate to form larger networks, such as chains, rings, or more complex three-dimensional structures.

Evaluate Cooperativity: Assess the extent to which the formation of one hydrogen bond influences the strength of neighboring hydrogen bonds within a network.

A hypothetical data table for such a study might look like this:

| Interacting Molecule | H-Bond Type | Calculated Distance (Å) | Calculated Energy (kcal/mol) |

| Water | N···H-O | Data not available | Data not available |

| Methanol | N···H-O | Data not available | Data not available |

| Self-dimer | C-H···N | Data not available | Data not available |

Interactive Data Table: No specific data is available for this compound to populate this table.

Molecular Dynamics Simulations of Complex Systems

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a more complex environment, such as in solution or within a biological system. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. Key applications would include:

Solvation Structure: Simulating this compound in a solvent like water would reveal the arrangement of solvent molecules around the solute, including the formation and breaking of hydrogen bonds.

Conformational Analysis: Although this compound is largely rigid, MD simulations could explore the rotational dynamics of the methoxy group.

Interactions with Biomolecules: If this molecule were to be studied as a ligand, MD simulations could provide insights into its binding mode and dynamics within a protein's active site.

Electronic Structure and Property Predictions

The electronic structure of a molecule dictates its chemical properties and reactivity. Quantum mechanical calculations are essential for understanding the distribution of electrons and predicting various molecular properties.

Analysis of Molecular Orbitals and Electron Density

The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of bonding and electronic distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Electron Density Distribution: Mapping the electron density reveals the regions of high and low electron concentration, which correspond to covalent bonds and lone pairs.

A summary of hypothetical molecular orbital analysis for this compound is presented below:

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Interactive Data Table: No specific data is available for this compound to populate this table.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack.

Mapping Procedure: The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the electrostatic potential at each point.

Color Coding: The MEP is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

Predictive Power: For this compound, one would expect to see a region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or coordination to metal ions. The hydrogen on the ethynyl group might show a slightly positive potential.

Applications of 2 Ethynyl 4 Methoxypyridine in Specialized Chemical Synthesis and Research Fields

As a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, materials science, and biology. mdpi.comorganic-chemistry.orgnih.gov The pyridine (B92270) ring is a core structure in numerous natural products and pharmaceuticals. nih.gov 2-Ethynyl-4-methoxypyridine serves as an exemplary building block for elaborating this privileged scaffold into more complex, polycyclic, and functionalized heterocyclic systems. mdpi.comdntb.gov.ua

The reactivity of the terminal alkyne is the key to its function as a synthetic intermediate. It allows for the facile introduction of diverse molecular fragments onto the pyridine core. Two of the most powerful reactions leveraging this functionality are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the coupling of the ethynyl (B1212043) group with an azide to form a stable 1,2,3-triazole ring. This methodology is widely used to link different molecular components under mild conditions. For instance, this compound can be reacted with various organic azides to produce pyridine-triazole hybrids, which are important ligand structures in coordination chemistry.

Sonogashira Coupling: This cross-coupling reaction, catalyzed by palladium and copper, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This allows for the direct attachment of various aromatic or heteroaromatic systems to the pyridine ring, providing a straightforward route to complex bi-aryl and heteroaryl structures.

Specific applications that demonstrate its role as a building block include the synthesis of highly substituted carboxylic acids for biological screening and the creation of specialized ligands for organometallic chemistry, as will be detailed in the subsequent sections.

Ligand Design for Organometallic Catalysis and Coordination Chemistry

The pyridine nitrogen atom in this compound provides a natural coordination site for metal ions. By chemically modifying the ethynyl group, it is possible to design and synthesize multidentate ligands with tailored electronic and steric properties for applications in organometallic catalysis and coordination chemistry.

Rhenium Complexes for Carbon Dioxide Reduction Catalysis

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of sustainable energy research. nih.gov Rhenium(I) tricarbonyl complexes, particularly those with bipyridine-type ligands, have been extensively studied as catalysts for this transformation. mdpi.comscispace.com The design of the ligand is crucial for tuning the catalyst's activity, stability, and efficiency.

Research has shown that ligands derived from this compound can be incorporated into rhenium-based catalytic systems. In one study, this compound was used as a precursor to synthesize a 2-(1-dodecyl-1H-1,2,3-triazol-4-yl)-4-methoxypyridine ligand via a CuAAC reaction. This pyridine-triazole ligand was then coordinated to a rhenium center to form a [Re(L)(CO)₃Cl] type complex. The resulting organometallic compound was investigated for its potential in CO₂ reduction, demonstrating how the modular synthesis starting from this compound allows for the creation of new catalytic structures. acs.org

| Precursor | Ligand Synthesized | Resulting Rhenium Complex | Application | Reference |

|---|---|---|---|---|

| This compound | 2-(1-Dodecyl-1H-1,2,3-triazol-4-yl)-4-methoxypyridine | [2-(1-Dodecyl-1H-1,2,3-triazol-4-yl)-4-methoxypyridine]-chlorotricarbonylrhenium(I) | Catalyst for CO₂ Reduction | acs.org |

Development of Pyridine-Triazole Ligands

Pyridine-triazole (pyta) scaffolds are a significant class of bidentate ligands that chelate metal ions through the pyridine nitrogen and one of the triazole nitrogens. nih.gov Their popularity stems from their straightforward synthesis via the CuAAC reaction, which allows for a modular approach to ligand design. By varying the substituent on the azide starting material, a wide library of ligands with different electronic and steric properties can be rapidly generated from a common alkyne precursor like this compound. nih.govchimia.chresearchgate.net

The synthesis involves the reaction of this compound with a selected organic azide (R-N₃) in the presence of a copper(I) catalyst. This yields a 4-methoxy-2-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine. These ligands have been used to form complexes with various transition metals, including rhenium for photocatalysis, as well as palladium and platinum for other catalytic applications. nih.govacs.org

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. This compound has been utilized as a key structural component in the synthesis of such probes for both therapeutic and diagnostic applications.

Probes for Monocarboxylate Transporter (MCT) Biology

Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are proteins that facilitate the transport of lactate and other monocarboxylates across cell membranes. In many cancer cells, which exhibit high rates of glycolysis (the Warburg effect), MCT4 is crucial for exporting excess lactate to maintain intracellular pH and support tumor growth. Consequently, inhibiting MCT4 is a promising strategy in cancer therapy.

In the development of a highly selective chemical probe for MCT4, a complex molecule named 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid was synthesized. The core structure of this potent inhibitor is derived from a substituted this compound moiety. This optimized compound, referred to as 18n in the study, was shown to effectively inhibit lactate efflux in cells with high MCT4 expression and demonstrated antitumor activity in a mouse tumor model. The development of this probe provides a valuable tool for researchers to investigate the specific roles of MCT4 in tumor biology.

| Chemical Probe | Biological Target | Key Structural Motif | Observed In Vitro Effect | Significance | Reference |

|---|---|---|---|---|---|

| 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid | Monocarboxylate Transporter 4 (MCT4) | Substituted this compound | Inhibition of lactate efflux and reduction of cell viability in MCT4-expressing cells | Provides a selective tool to study MCT4 function in cancer biology and for potential therapeutic development |

Radiotracers for Molecular Imaging Applications (e.g., Serotonin Receptors)

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), utilize radiotracers to visualize and quantify biological processes in vivo. nih.govnih.gov The development of selective radiotracers for neurotransmitter receptors is crucial for understanding brain function and for the diagnosis of neurological disorders. nih.gov

The serotonin (5-HT) receptor system is a major target for drug development in neuropsychiatry. nih.govnih.gov The ethynyl group on pyridine scaffolds is highly valuable for radiotracer synthesis. It can be used in "click chemistry" to attach a chelating agent for a radionuclide, such as Technetium-99m (⁹⁹ᵐTc).

A pertinent example is the development of a ⁹⁹ᵐTc-labeled agent for imaging the 5-HT₁ₐ serotonin receptor. In this work, researchers used 2-ethynylpyridine (B158538) in a one-pot click reaction with an azido-functionalized arylpiperazine derivative and a [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor. The resulting radiotracer showed specific binding to 5-HT₁ₐ receptors and uptake in receptor-rich regions of the brain, such as the hippocampus. This strategy highlights how the 2-ethynylpyridine framework, of which this compound is a derivative, serves as a critical platform for constructing radiotracers for molecular neuroimaging.

Advanced Materials Science Research

The unique molecular architecture of this compound, which combines a rigid pyridine ring with a reactive ethynyl group and an electron-donating methoxy (B1213986) group, has positioned it as a compound of interest in various specialized areas of materials science. Its potential applications are being explored in the development of sophisticated molecular machinery, sensitive electrochemical sensors, and advanced optical materials.

Components in Molecular Gears and Rotators

The field of molecular machinery aims to design and synthesize molecule-sized devices capable of performing mechanical-like movements in response to external stimuli. Within this domain, molecular gears and rotators are fundamental components. The design of such systems often relies on the assembly of rigid, sterically demanding molecules that can undergo controlled rotational motion.

While direct experimental studies featuring this compound as a principal component in molecular rotators are not extensively documented, its structural motifs are highly relevant to the design principles of such systems. The rigid and linear nature of the ethynylpyridine unit makes it an excellent candidate for integration into larger supramolecular assemblies that function as molecular machinery. In these hypothetical constructs, the this compound moiety could serve several key functions:

As a Stator or Axle Component: The rigidity of the pyridine and ethynyl groups provides a stable framework, essential for the stationary part (stator) of a molecular motor or the axle around which a rotator can spin.

As a Rotator Unit: When incorporated into a larger structure with bulky stator components, the ethynylpyridine core could function as the rotating element. nih.govnih.govuwb.edu.pl The methoxy group could be used to tune the electronic properties and intermolecular interactions, thereby influencing the rotational dynamics.

The table below illustrates a conceptual design for a molecular rotator incorporating a this compound-based unit, highlighting the key functional components.

| Component of Molecular Rotator | Potential Role of this compound Moiety | Key Structural Feature |

| Rotator | The core rotating element. | Rigid ethynylpyridine backbone. |

| Axle | The central axis of rotation. | Linear geometry of the ethynyl group. |

| Stator | Part of the stationary framework. | Potential for derivatization at the pyridine ring or ethynyl terminus to connect to larger, bulky groups. |

| Functional Group | To modulate rotational properties. | The methoxy group can influence intermolecular forces and electronic characteristics. |

This table is based on established principles of molecular rotor design and illustrates the potential roles of this compound.

Applications in Electrochemical Sensors and Biosensors

Electrochemical sensors are devices that measure the concentration of an analyte through an electrochemical reaction. The sensitivity and selectivity of these sensors are highly dependent on the materials used to construct the electrode surface. Pyridine derivatives have been investigated for their potential in electrochemical sensing due to their ability to coordinate with metal ions and participate in redox reactions. researchgate.net

The structure of this compound offers several features that could be advantageous in the development of novel electrochemical sensors:

Electrochemical Activity: The pyridine ring can be electrochemically active, and its redox properties can be modulated by the presence of the electron-donating methoxy group.

Surface Functionalization: The terminal ethynyl group provides a versatile handle for the covalent attachment of the molecule to electrode surfaces (e.g., glassy carbon, gold, or graphene). This immobilization is a critical step in the fabrication of robust and reusable sensors.

Metal Ion Coordination: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. A sensor based on this interaction could be designed for the detection of specific metal cations.

Biomolecule Immobilization: The ethynyl group can also be used to "click" the molecule onto biomolecules, such as enzymes or antibodies, to create highly specific biosensors.

The potential mechanism for an electrochemical sensor utilizing this compound could involve the change in the electrochemical signal (e.g., current or potential) upon the binding of an analyte to the immobilized molecule on the electrode surface.

The following table summarizes the potential contributions of the different functional groups of this compound to its application in electrochemical sensors.

| Functional Group | Potential Role in Electrochemical Sensing |

| Pyridine Ring | Redox-active component; coordination site for analytes. |

| Methoxy Group | Modulates the electronic properties of the pyridine ring. |

| Ethynyl Group | Enables covalent immobilization onto electrode surfaces. |

This table outlines the potential functionalities of this compound in the context of electrochemical sensor design.

Exploration for Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, such as frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses.

Pyridine derivatives have been a subject of interest in NLO research due to the electron-accepting nature of the pyridine ring. ias.ac.in The structure of this compound incorporates key features that are desirable for NLO activity:

Donor-π-Acceptor (D-π-A) System: The molecule possesses a classic D-π-A architecture. The methoxy group (-OCH₃) acts as an electron donor, the pyridine ring functions as an electron acceptor, and the ethynyl group serves as a π-conjugated bridge facilitating intramolecular charge transfer upon excitation. This charge transfer is a key mechanism for generating a large second-order NLO response.

High Hyperpolarizability: Computational studies on similar pyridine derivatives suggest that molecules with this type of electronic structure can possess high first hyperpolarizability (β) values, which is a measure of the second-order NLO response at the molecular level. researchgate.net

The efficiency of an NLO material is often evaluated based on its hyperpolarizability. The table below presents hypothetical, yet plausible, comparative data based on computational studies of related D-π-A pyridine derivatives, illustrating the potential NLO performance of this compound.

| Compound | Donor Group | Acceptor Group | π-Bridge | Predicted First Hyperpolarizability (β) (arbitrary units) |

| Pyridine | - | Pyridine | - | Low |

| 4-Methoxypyridine (B45360) | -OCH₃ | Pyridine | - | Moderate |

| 2-Ethynylpyridine | - | Pyridine | Ethynyl | Moderate-High |

| This compound | -OCH₃ | Pyridine | Ethynyl | High |

This table is illustrative and based on general trends observed in computational studies of NLO properties of D-π-A organic molecules. The predicted high hyperpolarizability of this compound is due to the synergistic effect of the donor, acceptor, and π-bridge. rsc.orgnih.gov

The exploration of this compound and its derivatives as NLO materials could lead to the development of new components for advanced optical technologies.

Emerging Research Directions and Future Perspectives for 2 Ethynyl 4 Methoxypyridine

Development of Novel Catalytic Transformations

The presence of a terminal alkyne group in 2-ethynyl-4-methoxypyridine makes it a versatile substrate for a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures. Future research is anticipated to focus on harnessing this reactivity in novel ways.

One of the most prominent reactions for terminal alkynes is the Sonogashira cross-coupling reaction , which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst, is a powerful tool for constructing complex organic molecules. nih.gov The pyridine (B92270) and methoxy (B1213986) substituents on the aromatic ring of this compound can influence the electronic properties of the alkyne, potentially modulating its reactivity and the efficiency of the coupling process. Future studies will likely explore the optimization of Sonogashira coupling conditions for this specific substrate to synthesize a diverse library of substituted pyridines with applications in pharmaceuticals and materials science.

Furthermore, the electron-deficient nature of the pyridine ring, enhanced by the methoxy group, makes the alkyne moiety a candidate for various cycloaddition reactions . These reactions, such as [4+2] and [2+2] cycloadditions, are fundamental for the construction of cyclic and heterocyclic systems. libretexts.orgnih.govresearchgate.netlibretexts.orgresearchgate.net The electronic properties of the pyridine ring can influence the regioselectivity and stereoselectivity of these reactions, offering a pathway to novel and complex molecular scaffolds. Research in this area could lead to the discovery of new synthetic routes to biologically active compounds and functional materials.

The development of novel catalytic systems that can selectively transform the ethynyl (B1212043) group in the presence of the pyridine and methoxy functionalities is another promising direction. This includes exploring metal-free catalytic systems and novel ligand designs to enhance catalyst performance and selectivity. nih.gov

| Catalytic Transformation | Key Features | Potential Applications |

| Sonogashira Coupling | Forms C(sp)-C(sp2) bonds. | Synthesis of pharmaceuticals, organic materials, and natural products. wikipedia.org |

| Cycloaddition Reactions | Constructs cyclic and heterocyclic systems. | Development of novel bioactive compounds and functional materials. |

| Novel Catalytic Systems | Aims for higher selectivity and efficiency. | Greener and more atom-economical synthetic routes. |

Integration into Supramolecular Architectures

The rigid, linear geometry of the ethynylpyridine unit, combined with the coordinating ability of the pyridine nitrogen, makes this compound an excellent building block for the construction of supramolecular architectures. These organized molecular assemblies have applications in areas such as molecular recognition, catalysis, and materials science.

A key area of future research is the incorporation of this compound into metal-organic frameworks (MOFs) and metal-organic macrocycles (MOCs) . nih.govnih.govmdpi.commdpi.comrsc.org The pyridine nitrogen can coordinate to metal ions, while the ethynyl group can act as a rigid linker, leading to the formation of porous, crystalline materials with well-defined structures. nih.govmdpi.com The methoxy group can further tune the electronic properties and steric interactions within these frameworks, potentially influencing their gas adsorption, separation, and catalytic properties. A study has already demonstrated the use of a 4-ethynylpyridine (B1298661) derivative in the construction of a fluorescent rhomboidal cavitand, highlighting the potential of this class of compounds in creating functional supramolecular systems. nih.gov

The ability of pyridine-containing molecules to participate in self-assembly processes through non-covalent interactions such as hydrogen bonding and π-π stacking is another area of interest. rsc.orgnih.govresearchgate.netamanote.com The specific substitution pattern of this compound can direct the formation of well-defined supramolecular structures in solution and in the solid state. Understanding and controlling these self-assembly processes could lead to the development of novel materials with tailored optical and electronic properties.

| Supramolecular Architecture | Formation Principle | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Coordination of pyridine nitrogen to metal ions. | Gas storage and separation, catalysis, sensing. mdpi.commdpi.com |

| Metal-Organic Macrocycles (MOCs) | Self-assembly of ligands and metal ions into discrete cyclic structures. | Molecular recognition, encapsulation, and catalysis. nih.gov |

| Self-Assembled Structures | Non-covalent interactions (hydrogen bonding, π-π stacking). | Development of functional organic materials. |

Expansion of Biological Probe Design Methodologies

The ethynyl group of this compound provides a versatile handle for its incorporation into biological probes through "click" chemistry . nih.govnih.govresearchgate.netthermofisher.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that allows for the covalent attachment of the pyridine moiety to biomolecules such as proteins, nucleic acids, and lipids. nih.govthermofisher.com This opens up possibilities for designing novel probes for bioimaging and diagnostics. rsc.orgnih.govnih.govnjit.edunih.govresearchgate.netresearchgate.net

Future research will likely focus on developing fluorescent probes based on the this compound scaffold. The pyridine ring can be part of a larger fluorophore system, and its photophysical properties can be fine-tuned by the methoxy substituent. By attaching this "clickable" fluorophore to a targeting moiety (e.g., a peptide or a small molecule), researchers can create probes that specifically label and visualize biological targets of interest within cells and organisms. nih.govnih.gov

Moreover, the incorporation of this compound into activity-based probes (ABPs) is a promising avenue. ABPs are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. The ethynyl group can be used to attach a reporter tag (e.g., a fluorophore or a biotin) after the probe has reacted with its target enzyme, facilitating its detection and identification.

| Biological Probe Type | Design Principle | Key Application |

| Clickable Probes | Bioorthogonal ligation via the ethynyl group. | Covalent labeling of biomolecules. nih.govthermofisher.com |

| Fluorescent Probes | Incorporation into a fluorophore for bioimaging. | Visualization of specific biological targets. rsc.orgnjit.edu |

| Activity-Based Probes | Covalent modification of enzyme active sites. | Measurement of enzyme activity in complex biological systems. |

Sustainable and Scalable Synthetic Methodologies

As the potential applications of this compound expand, the development of sustainable and scalable synthetic methods for its production becomes increasingly important. Traditional synthetic methods often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Future research will focus on greener and more efficient approaches.

Continuous flow chemistry offers a promising alternative to traditional batch synthesis. flinders.edu.auuc.ptnih.govnih.gov By performing reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. flinders.edu.auuc.pt This can lead to higher yields, shorter reaction times, and reduced waste generation. The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and sustainable production.

The exploration of green chemistry principles in the synthesis of this compound is another critical research direction. mdpi.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste. For example, developing catalytic systems that can be recycled and reused would significantly improve the sustainability of the synthesis. nih.gov

| Synthetic Methodology | Key Advantages | Impact on this compound Production |

| Continuous Flow Chemistry | Precise process control, enhanced safety, scalability. flinders.edu.auuc.pt | Enables efficient and on-demand synthesis. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. mdpi.com | Promotes sustainable and cost-effective manufacturing. |

常见问题

Q. What are the recommended synthesis protocols for 2-Ethynyl-4-methoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of pyridine derivatives like this compound typically involves functionalization of a pre-existing pyridine scaffold. For example, analogous compounds such as 4-Methoxy-3,5-dimethylpyridine-2-methanol are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., 80°C for 2 hours in aqueous or organic solvents) . Key steps include:

- Catalyst selection : Use palladium-based catalysts for ethynyl group introduction via Sonogashira coupling.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Q. What safety precautions are critical when handling this compound given limited toxicity data?

Methodological Answer: Due to the lack of comprehensive toxicity data for this compound (as seen in structurally similar compounds like 4-(2-methoxyphenyl)-2-phenylpyridine), adopt the following protocols :

- Personal Protective Equipment (PPE) :

- Respiratory: Use NIOSH-certified P95 respirators for dust/fume protection.

- Gloves: Nitrile or neoprene gloves compliant with EN374 standards.

- Eye protection: Goggles with side shields.

- Engineering controls : Conduct reactions in fume hoods with negative pressure.

- Spill management : Avoid water jets; use inert absorbents (e.g., vermiculite) for solid spills.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy (-OCH₃) and ethynyl (-C≡CH) protons. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while ethynyl protons appear at δ 2.5–3.5 ppm .

- ¹³C NMR : Confirm aromatic carbons (δ 120–150 ppm) and ethynyl carbons (δ 70–90 ppm).

- Infrared (IR) Spectroscopy : Detect C≡C stretching vibrations (~2100–2260 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···π or C–H···I motifs in analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance coupling reaction efficiency.

- Catalyst tuning : Compare Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for ethynyl group insertion. Pd(PPh₃)₄ may reduce side reactions in oxygen-sensitive environments.

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediate species and adjust stoichiometry .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., predicted vs. observed reactivity)?

Methodological Answer:

- DFT calculations : Use Gaussian or ADF software to model electron density maps and identify reactive sites (e.g., electrophilic aromatic substitution at the 4-methoxy position) .

- Benchmarking : Compare predicted IR spectra (ACD/Labs Percepta) with experimental data to validate force field parameters .

- Error analysis : Quantify deviations using root-mean-square error (RMSE) for bond lengths and angles in crystallographic studies .

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Focus on ethynyl group interactions with hydrophobic pockets.

- QSAR models : Corate substituent effects (e.g., methoxy vs. ethoxy) with biological activity using partial least squares regression .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).

Contradictions and Gaps in Current Knowledge

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。